molecular formula C14H12O5 B1438954 5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid CAS No. 1153306-99-0

5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid

Cat. No.: B1438954
CAS No.: 1153306-99-0
M. Wt: 260.24 g/mol
InChI Key: NBILDENICBXFLK-UHFFFAOYSA-N
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Description

The compound “5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid” is a heterocyclic compound . It has an empirical formula of C13H10O5 and a molecular weight of 246.22 . The molecule contains a total of 29 bonds, including 19 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), 1 hydroxyl group, and 1 ether .


Molecular Structure Analysis

The compound crystallizes in the monoclinic system, with a space group of C2/c. The unit-cell dimensions are a=25.1558(15)Å, b=6.3024(4)Å, c=22.7027(14)Å, with β=122.084(3)˚ and Z=8 .


Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, similar to other boronic esters. For instance, pinacol boronic esters can undergo catalytic protodeboronation, a process that involves a radical approach .


Physical And Chemical Properties Analysis

The compound is a solid . It has a SMILES string of OC(=O)c1ccoc1COc2ccc(C=O)cc2 .

Scientific Research Applications

Bioactivities in Plants

Research has identified derivatives of furan-2-carboxylic acids in various plants. For instance, in the roots of Nicotiana tabacum (tobacco), compounds structurally similar to 5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid exhibited significant anti-tobacco mosaic virus (TMV) activity and moderate cytotoxicity against human tumor cell lines (Wu et al., 2018). Similar compounds were also isolated from the leaves of Nicotiana tabacum with high anti-TMV activities (Yang et al., 2016).

Catalysis and Synthesis

In the field of chemistry, furan carboxylic acids are being explored as biobased building blocks in pharmaceutical and polymer industries. A study demonstrated the controlled synthesis of compounds like 5-formyl-2-furancarboxylic acid from 5-hydroxymethylfurfural, highlighting the potential of these compounds in green chemistry applications (Jia et al., 2019).

Pharmaceutical Applications

The potential of furan carboxylic acids in pharmaceutical applications is evident from a study that isolated a new metabolite, structurally related to this compound, from alga-derived fungi. This compound showed inhibitory activity against specific enzymes, indicating its relevance in drug discovery (Sobolevskaya et al., 2016).

Future Directions

The compound and related boronic esters have potential for further exploration in organic synthesis. Protodeboronation, in particular, is a process that is not well developed and could be a valuable area for future research .

Properties

IUPAC Name

5-[(4-formylphenoxy)methyl]-3-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-9-6-12(19-13(9)14(16)17)8-18-11-4-2-10(7-15)3-5-11/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBILDENICBXFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)COC2=CC=C(C=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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